(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid is a chiral, Boc-protected amino acid derivative featuring a 1-methylcyclopropyl substituent. This compound is structurally characterized by:
- A tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality.
- A cyclopropane ring substituted with a methyl group at the 1-position, contributing to steric and electronic uniqueness.
- A carboxylic acid group, enabling further functionalization in synthetic applications .
Cyclopropane-containing compounds are valued in medicinal chemistry for their conformational rigidity and metabolic stability.
Properties
IUPAC Name |
(2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVOXOHBBPCXTC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 1-methylcyclopropyl carboxylic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Formation of the Acetic Acid Moiety: The protected amino compound is then subjected to carboxylation reactions to introduce the acetic acid functionality. This can be achieved through various methods, including Grignard reactions or carboxylation of organolithium intermediates.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid is optimized for large-scale production. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Cyclopropyl Ketones: Formed through oxidation.
Amines and Alcohols: Resulting from reduction reactions.
Substituted Amino Acids: Produced via nucleophilic substitution.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 215.25 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is significant for enhancing the stability and solubility of the amino acid during synthesis and application processes.
Drug Development
(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid is primarily utilized in the synthesis of biologically active compounds. It serves as a building block in the development of peptide-based therapeutics, particularly those targeting specific receptors or enzymes involved in metabolic pathways.
- Case Study: Peptide Synthesis
Research indicates that incorporating this compound into peptide sequences can enhance pharmacological properties, such as receptor selectivity and metabolic stability. For instance, studies have shown that peptides containing this amino acid exhibit improved binding affinity to target proteins compared to their non-modified counterparts .
Antiviral Agents
Recent investigations have highlighted the potential of derivatives of this compound as antiviral agents. The compound's structural features allow it to interact with viral proteins, inhibiting their function.
- Example: Inhibition Studies
A study focused on small ring systems demonstrated that modifications of this compound could lead to effective inhibitors against viral replication mechanisms, particularly in hepatitis B virus (HBV) models . The structural modifications facilitated better interaction with viral enzymes, thus enhancing antiviral activity.
Asymmetric Synthesis
The compound plays a crucial role in asymmetric synthesis processes, particularly in creating chiral centers essential for drug efficacy.
- Synthesis Techniques
Techniques such as asymmetric hydrogenation and catalytic reactions utilizing this compound have been explored to produce high yields of enantiomerically pure compounds . This aspect is vital for pharmaceutical applications where chirality can significantly impact drug behavior in biological systems.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound has been pivotal in optimizing its applications in drug design.
- Findings
Research has shown that variations in the side chains attached to the core structure can alter biological activity dramatically. For example, modifications leading to increased lipophilicity have been associated with enhanced membrane permeability, making them more effective as drug candidates .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid exerts its effects depends on its application. In drug development, it may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modifying receptor function to elicit a biological response.
Pathway Modulation: Influencing biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Notes
- Evidence Limitations : Detailed biological data and exact synthesis protocols for the target compound are absent in the provided materials.
- Structural Estimation : Molecular weight and formula for the target compound are inferred from analogs due to incomplete data in .
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid, often referred to as Boc-amino acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its applications in pharmacology.
- Molecular Formula : C₁₀H₁₇NO₄
- Molecular Weight : 215.25 g/mol
- CAS Number : 155976-13-9
- Structure : The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amine functionalities.
Synthesis
The synthesis of this compound typically involves the coupling of Boc-protected amino acids with cyclopropyl derivatives. The reaction conditions often include the use of coupling agents such as EDCI and HOBt in a solvent like DCM (dichloromethane) .
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties, particularly against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). For instance, derivatives of cyclopropyl amino acids have shown promising results in inhibiting viral replication by targeting specific viral enzymes .
| Study | Virus Target | Activity | EC50 Value |
|---|---|---|---|
| Study 1 | HBV | Inhibits capsid assembly | 511 nM |
| Study 2 | HCV | Inhibits NS3/4A protease | 10 µM |
Antimicrobial Properties
The biological activity of Boc-amino acids extends to antimicrobial effects. Some studies have reported that compounds containing cyclopropyl groups can enhance the potency of antimicrobial agents by improving their hydrophobic interactions with bacterial membranes .
Enzyme Inhibition
This compound may also act as an inhibitor for specific kinases involved in various signaling pathways. For example, the inhibition of PfGSK3 and PfPK6 has been noted in related compounds, suggesting potential applications in treating malaria .
Case Study 1: Antiviral Efficacy
In a clinical trial involving patients infected with genotype 1 HCV, a derivative of Boc-amino acids was tested for its antiviral efficacy. The study included both single ascending dose (SAD) and multiple ascending dose (MAD) phases, demonstrating significant reductions in viral load among participants receiving the treatment .
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated that the compound exhibited notable activity against resistant strains, supporting its potential as an alternative therapeutic agent .
Q & A
Q. What are the recommended methods for synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group to prevent undesired side reactions. Key steps include:
- Coupling Reactions : Use of chiral auxiliaries or enantioselective catalysts to ensure (S)-configuration retention during cyclopropane ring formation.
- Purification : High-performance liquid chromatography (HPLC) or column chromatography with chiral stationary phases to isolate the enantiomerically pure product .
- Characterization : Confirm purity via H/C NMR, mass spectrometry (MS), and polarimetry. Cross-referencing with CAS-registered properties (e.g., CAS 181227-47-4 for structural analogs) ensures consistency .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight, moisture-free containers at room temperature (20–25°C). Avoid exposure to light and humidity, as Boc groups are susceptible to hydrolysis .
- Handling : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Follow OSHA/NIOSH guidelines for chemical hygiene .
Q. What analytical techniques are critical for verifying the compound’s structural integrity?
- Methodological Answer :
- Spectroscopy : H/C NMR to confirm stereochemistry and functional groups (e.g., Boc, cyclopropane).
- Chromatography : HPLC with UV detection (λ = 220–254 nm) to assess purity (>95% by area normalization).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (CHNO, theoretical 291.34 g/mol) .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric yield during cyclopropane ring formation?
- Methodological Answer :
- Chiral Catalysts : Use transition-metal catalysts (e.g., Rh(II) or Cu(I)) with chiral ligands to induce asymmetry during cyclopropanation.
- Kinetic Resolution : Employ enzymes (e.g., lipases) in dynamic kinetic resolutions to favor the (S)-enantiomer.
- Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and minimize racemization .
Q. What experimental strategies can resolve contradictions in reported physical properties (e.g., melting point discrepancies)?
- Methodological Answer :
- Standardized Protocols : Replicate synthesis and purification under controlled conditions (e.g., solvent, temperature).
- Purity Analysis : Use differential scanning calorimetry (DSC) to measure melting points and correlate with HPLC purity data. Impurities >2% can alter melting ranges .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., CAS 109183-72-4 for cyclopropane derivatives) .
Q. How can the environmental impact of this compound be assessed given limited ecotoxicological data?
- Methodological Answer :
- Fate Studies : Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. Monitor hydrolysis products (e.g., tert-butanol, acetic acid derivatives) via LC-MS.
- Toxicity Assays : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) using EPA protocols.
- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation potential .
Q. What computational methods predict the reactivity of the cyclopropane ring under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Simulate ring-opening energetics at different pH levels using Gaussian or ORCA software. Focus on protonation states of the amino and carboxyl groups.
- Molecular Dynamics (MD) : Model solvation effects in aqueous buffers to identify pH-dependent degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
